molecular formula C11H13N5O3 B4427256 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(2-hydroxyethyl)- CAS No. 85592-14-9

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(2-hydroxyethyl)-

Cat. No.: B4427256
CAS No.: 85592-14-9
M. Wt: 263.25 g/mol
InChI Key: ORILDYLJKFGUJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(2-hydroxyethyl)- is a useful research compound. Its molecular formula is C11H13N5O3 and its molecular weight is 263.25 g/mol. The purity is usually 95%.
The exact mass of the compound 8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is 263.10183929 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(2-hydroxyethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(2-hydroxyethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(2-hydroxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c1-6-5-16-7-8(12-10(16)15(6)3-4-17)14(2)11(19)13-9(7)18/h5,17H,3-4H2,1-2H3,(H,13,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORILDYLJKFGUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCO)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30234811
Record name 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85592-14-9
Record name 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085592149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(2-hydroxyethyl)- is a derivative of imidazopurine that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17H21N5O2
  • Molecular Weight : 351.41 g/mol
  • CAS Number : 476480-30-5
PropertyValue
Molecular Weight351.41 g/mol
LogP5.5181
Polar Surface Area45.149 Ų
Hydrogen Bond Acceptors5

Antidepressant-Like Activity

Recent studies have highlighted the potential antidepressant-like effects of imidazopurine derivatives. Specifically, research indicates that certain derivatives exhibit partial agonist activity at the serotonin 5-HT1A receptor, a target for antidepressant therapy. Compounds AZ-853 and AZ-861 demonstrated significant antidepressant-like effects in animal models, with AZ-853 showing superior efficacy due to better central nervous system penetration .

The mechanism by which these compounds exert their effects appears to involve modulation of serotonin signaling pathways. The activation of the 5-HT1A receptor is crucial for the observed antidepressant-like behavior in forced swim tests. Notably, both compounds exhibited minimal anticholinergic side effects but did induce some sedation and metabolic disturbances upon repeated administration .

Study on AZ-853 and AZ-861

A comparative study on AZ-853 and AZ-861 elucidated their pharmacokinetic profiles and functional activities:

  • AZ-853 : Demonstrated a stronger α1-adrenolytic effect leading to decreased systolic blood pressure and weight gain in mice.
  • AZ-861 : Exhibited a more potent agonistic action across various functional assays but did not affect body weight significantly .

This study underscores the importance of structural modifications in influencing the biological activity of imidazopurine derivatives.

Safety Profile

The safety profile of these compounds was assessed through toxicological evaluations. Both AZ-853 and AZ-861 were found to be well-tolerated in animal models without significant adverse effects on serum glucose levels or major organ systems. However, further long-term studies are warranted to fully understand their safety profiles .

Q & A

Basic: What are the standard synthetic protocols for synthesizing 1,7-dimethyl-8-(2-hydroxyethyl)imidazopurinedione derivatives?

The synthesis typically involves cyclization reactions of amido-nitrile precursors under mild conditions. Key steps include:

  • Stepwise alkylation : Introducing methyl and hydroxyethyl groups via nucleophilic substitution (e.g., using alkyl halides or epoxides) .
  • Cyclization : Catalyzed by Lewis acids (e.g., erbium triflate) or base-mediated ring closure to form the imidazopurine core .
  • Purification : Chromatography (HPLC or flash) and recrystallization to achieve >95% purity .
    Optimization : Reaction temperature (60–80°C), solvent choice (DMF or ethanol), and catalyst loading (5–10 mol%) are critical for yield (60–85%) .

Basic: Which analytical techniques are essential for structural confirmation of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry. Key signals include imidazole protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.8–3.3 ppm) .
  • X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding with the hydroxyethyl group) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 337.4) and fragmentation patterns .

Advanced: How do substituent variations impact structure-activity relationships (SAR) in imidazopurinedione derivatives?

SAR studies reveal:

Substituent PositionModificationBiological ImpactReference
8-position Hydroxyethyl vs. benzylHydroxyethyl enhances solubility and 5-HT1A_{1A} affinity (Ki_i = 12 nM) vs. benzyl (Ki_i = 28 nM) .
1,7-positions Methyl groupsCritical for adenosine receptor antagonism (A2A_{2A} IC50_{50} = 0.8 µM) .
3-position Phenyl vs. trifluoromethylTrifluoromethyl increases lipophilicity and MAO-B inhibition (IC50_{50} = 50 nM) .
Methodology : Functional assays (e.g., cAMP accumulation for GPCR activity) paired with molecular docking to map binding pockets .

Advanced: What mechanistic insights explain its enzyme inhibition and receptor modulation?

  • Enzyme Inhibition : Competes with ATP in kinase binding pockets (e.g., CDK2 inhibition via hydrogen bonding with Val18 and Lys33) .
  • 5-HT1A_{1A} Partial Agonism : Hydroxyethyl group stabilizes receptor conformations, activating β-arrestin pathways over G-protein signaling (bias factor = 2.1) .
  • Adenosine Receptor Antagonism : Methyl groups block purine recognition sites, reducing cAMP production (A2A_{2A} IC50_{50} = 1.2 µM) .

Advanced: How should researchers address contradictions in biological assay data?

Contradictions may arise from:

  • Assay Conditions : Varying ATP concentrations (10 µM vs. 1 mM) alter IC50_{50} values by 3-fold in kinase assays. Standardize protocols using guidelines from .
  • Cell Line Variability : Use isogenic lines (e.g., HEK293 vs. SH-SY5Y) to control for receptor expression levels .
  • Metabolic Stability : Hydroxyethyl derivatives show shorter in vivo half-lives (t1/2_{1/2} = 2.1 h) due to glucuronidation; confirm using liver microsomes .

Advanced: What challenges exist in designing in vivo studies for CNS-targeted activity?

  • Blood-Brain Barrier (BBB) Penetration : LogP < 2.5 improves uptake; hydroxyethyl derivatives achieve brain/plasma ratios of 0.8 .
  • Dosing Regimens : Acute vs. repeated administration (e.g., 10 mg/kg/day for 7 days) affects 5-HT1A_{1A} receptor desensitization .
  • Off-Target Effects : Monitor α1_1-adrenergic activity (e.g., AZ-853 reduces systolic BP by 15 mmHg) using telemetry .

Basic: What physicochemical properties influence its research utility?

PropertyValueImpact on Research
Solubility 2.1 mg/mL (H2_2O)Aqueous assays require co-solvents (e.g., DMSO ≤ 0.1%) .
logP 1.8Moderate BBB penetration; adjust via prodrug strategies .
pKa 8.3 (imidazole N-H)Ionization affects binding to acidic targets (e.g., MAO-B) .

Advanced: How to profile selectivity against off-target receptors/enzymes?

  • Broad-Panel Screening : Test against 50+ kinases, GPCRs, and ion channels (e.g., Eurofins CEREP panels) .
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy for A2A_{2A} vs. A1_{1} receptors .
  • Cryo-EM : Resolve compound-receptor complexes (e.g., 5-HT1A_{1A} at 3.2 Å resolution) to identify selectivity determinants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(2-hydroxyethyl)-
Reactant of Route 2
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(2-hydroxyethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.